molecular formula C15H10ClN3OS B2674549 N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide CAS No. 2097860-07-4

N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide

Cat. No.: B2674549
CAS No.: 2097860-07-4
M. Wt: 315.78
InChI Key: HVNGBVXKGSNGCG-UHFFFAOYSA-N
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Description

N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a chlorothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide typically involves the coupling of 2,4’-bipyridine with 5-chlorothiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The chlorothiophene moiety can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide is unique due to the combination of the bipyridine and chlorothiophene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-14-4-3-13(21-14)15(20)19-11-1-2-12(18-9-11)10-5-7-17-8-6-10/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGBVXKGSNGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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